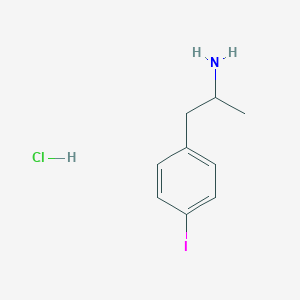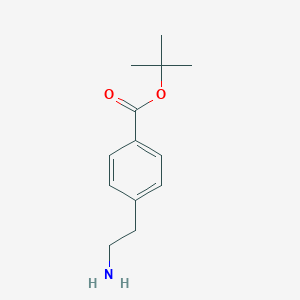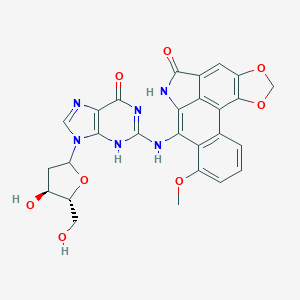
5,6-脱氢花生四烯酸
描述
5,6-脱氢花生四烯酸是花生四烯酸的类似物,其中5,6双键被炔基取代 。这种修饰导致了具有独特生化性质的化合物,使其成为科学研究中的宝贵工具。 已知它能抑制5-脂氧合酶,该酶在花生四烯酸的代谢中起着至关重要的作用 .
科学研究应用
5,6-脱氢花生四烯酸在科学研究中有着广泛的应用:
化学: 它被用作模型化合物来研究脂肪酸中炔基的反应性。
生物学: 该化合物用于研究5-脂氧合酶在各种生物过程中的作用。
医学: 关于5,6-脱氢花生四烯酸的研究有助于了解炎症性疾病和开发抗炎药物。
作用机制
5,6-脱氢花生四烯酸的主要作用机制涉及抑制5-脂氧合酶。该酶负责将花生四烯酸转化为白三烯,白三烯是炎症的强力介质。 通过抑制5-脂氧合酶,5,6-脱氢花生四烯酸减少白三烯的产生,从而发挥抗炎作用 .
类似化合物:
花生四烯酸: 在5,6位具有双键的母体化合物。
二十碳五烯酸: 具有多个双键的多不饱和脂肪酸。
二十二碳六烯酸: 另一种具有不同结构的多不饱和脂肪酸.
独特性: 5,6-脱氢花生四烯酸的独特性在于其在5,6位存在炔基。 这种结构修饰赋予了独特的生化性质,例如与母体化合物花生四烯酸相比,更有效地抑制5-脂氧合酶的能力 .
生化分析
Biochemical Properties
5,6-dehydroarachidonic Acid is known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes . The inhibition occurs with an IC50 value of 10 μM in guinea pig leukocytes . This interaction with 5-LO suggests that 5,6-dehydroarachidonic Acid may play a role in modulating inflammatory responses.
Molecular Mechanism
At the molecular level, 5,6-dehydroarachidonic Acid exerts its effects through its interaction with 5-LO. It binds to this enzyme, inhibiting its activity and thereby reducing the production of leukotrienes . This can lead to changes in cell signaling and potentially impact gene expression related to inflammation and immune response.
准备方法
合成路线和反应条件: 5,6-脱氢花生四烯酸的合成通常涉及花生四烯酸的修饰这可以通过各种化学反应来实现,包括在受控条件下使用炔衍生物和特定催化剂 .
工业生产方法: 5,6-脱氢花生四烯酸的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用高纯度试剂和先进设备以确保最终产品的稳定性和质量。 该化合物通常储存在乙醇溶液中,并在冷藏条件下运输以保持其稳定性 .
化学反应分析
反应类型: 5,6-脱氢花生四烯酸经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化的衍生物。
还原: 还原反应可以将炔基转化回双键。
取代: 炔基可以参与与各种亲核试剂的取代反应.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 在钯催化剂存在下,通常使用氢气进行还原。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可以产生羟基衍生物,而还原可以产生烯烃 .
相似化合物的比较
Arachidonic Acid: The parent compound with a double bond at the 5,6 position.
Eicosapentaenoic Acid: A polyunsaturated fatty acid with multiple double bonds.
Docosahexaenoic Acid: Another polyunsaturated fatty acid with a different structure.
Uniqueness: 5,6-Dehydro Arachidonic Acid is unique due to the presence of an acetylene group at the 5,6 position. This structural modification imparts distinct biochemical properties, such as the ability to inhibit 5-lipoxygenase more effectively than its parent compound, arachidonic acid .
属性
IUPAC Name |
(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQWSLKUVKKAO-QNEBEIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58688-54-3 | |
| Record name | Eicosa-8,11,14-trien-5-ynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5,6-dehydroarachidonic acid and how does it work?
A1: 5,6-Dehydroarachidonic acid (also known as 5,6-DHA or Eicosa-8,11,14-trien-5-ynoic acid) is a potent and irreversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. [, ] This cascade is responsible for producing various signaling molecules involved in inflammation and cell growth. 5,6-DHA acts by binding to the active site of 5-LO, preventing the enzyme from converting arachidonic acid into its downstream products, primarily leukotrienes. [, ]
Q2: What are the downstream effects of inhibiting 5-LO with 5,6-DHA?
A2: By inhibiting 5-LO, 5,6-DHA effectively reduces the production of leukotrienes, specifically leukotriene C4 (LTC4) and leukotriene B4 (LTB4). [] These leukotrienes are potent inflammatory mediators involved in various physiological processes like smooth muscle contraction, vascular permeability, and immune cell recruitment. [] Consequently, 5,6-DHA exhibits anti-inflammatory effects by suppressing leukotriene-mediated signaling pathways.
Q3: How does 5,6-DHA impact cell growth?
A3: Studies have shown that 5,6-DHA can inhibit the growth of various cell types, including vascular smooth muscle cells and endothelial cells. [, ] This effect is attributed to its ability to block the production of 5-LO metabolites, which are suggested to play a role in cell proliferation signaling. []
Q4: Has 5,6-DHA been used to study specific cell types?
A4: Yes, 5,6-DHA has been utilized in research to investigate the role of 5-LO in various cell types, including:
- Fibroblasts: Research suggests that platelet-stimulated proliferation of fibroblasts is mediated by increased 5-LO activity, and this effect can be blocked by 5,6-DHA. []
- Mast cells: Studies have demonstrated that 5,6-DHA can inhibit the release of leukotrienes from mast cells activated by various stimuli, highlighting its role in modulating mast cell degranulation and inflammatory responses. []
- Neurons: 5,6-DHA has been shown to inhibit TRPM7 channel activity, a channel involved in neuronal cell death. This suggests a potential neuroprotective effect of 5,6-DHA. []
Q5: Are there any structural analogs of 5,6-DHA that have different effects?
A5: Yes, while 5,6-DHA specifically targets 5-LO, other structurally similar compounds like 11,12-dehydroarachidonic acid have been shown to irreversibly inhibit the cyclooxygenase pathway, which is responsible for prostaglandin synthesis. [] This highlights the importance of subtle structural variations in achieving selectivity for different enzymes within the arachidonic acid cascade.
Q6: What are the limitations of using 5,6-DHA in research?
A6: While a valuable tool in research, 5,6-DHA has limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


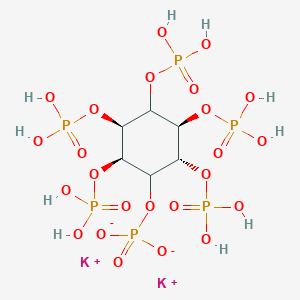
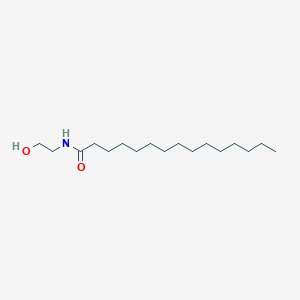
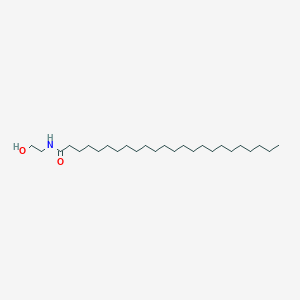
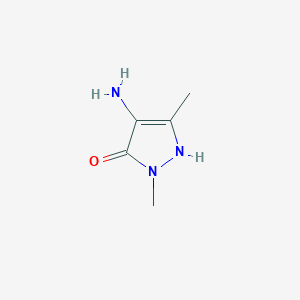

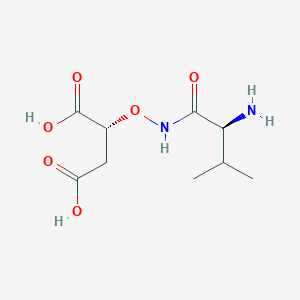
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)


